Diethyl terephthalate
Description
Contextualization of Diethyl Terephthalate (B1205515) within Industrial Chemical Synthesis and Materials Science Research
Diethyl terephthalate (C₁₂H₁₄O₄) is an organic compound, specifically the diethyl ester of terephthalic acid. ontosight.ai It serves as a significant chemical intermediate in industrial synthesis and a key monomer in materials science. cymitquimica.commedchemexpress.com The compound is typically synthesized through the acid-catalyzed esterification of terephthalic acid with ethanol (B145695). ontosight.ai
Industrially, this compound's primary role is as a precursor or intermediate in the production of various polyesters, most notably polyethylene (B3416737) terephthalate (PET). ontosight.aichemimpex.com These polyesters are foundational materials in numerous sectors, utilized for manufacturing textile fibers, plastic resins, films, and packaging materials such as bottles and food containers. ontosight.aichemimpex.com The utility of this compound in these applications stems from its characteristic properties, including a high boiling point, good thermal stability, resistance to hydrolysis, and excellent solubility in organic solvents. cymitquimica.comchemimpex.com These attributes contribute to the strength, durability, and thermal stability of the final polymer products. chemimpex.com
Beyond its role in polyester (B1180765) synthesis, this compound is also employed as a plasticizer, a substance added to polymers to increase their flexibility and workability. chemimpex.com This application is crucial in the automotive and construction industries, where pliable yet durable materials are required. chemimpex.com Furthermore, its effectiveness in dissolving a wide range of substances makes it a valuable solvent in various chemical reactions and organic synthesis processes in both laboratory and industrial settings. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₄ chembk.com |
| Molecular Weight | 222.24 g/mol nih.gov |
| Appearance | White to pale cream crystalline solid chemimpex.com |
| Melting Point | 42-45 °C chembk.com |
| Boiling Point | 302 °C chembk.com |
| Density | 1.10 - 1.11 g/mL at 25 °C chemimpex.comchembk.com |
| CAS Number | 636-09-9 chemimpex.com |
Foundational Research Perspectives on this compound Applications
In advanced research, this compound is investigated for novel applications beyond its traditional industrial uses, particularly in the fields of green chemistry, energy storage, and bioremediation.
A significant area of research involves the development of sustainable synthesis routes. Scientists have developed a cascade process to produce this compound from biomass-derived muconic acid, ethanol, and ethylene (B1197577). cas.cnresearchgate.net This approach is a promising alternative to petroleum-based production methods, involving a key esterification step that improves the solubility and reactivity of the biomass precursor, followed by a Diels-Alder reaction and dehydrogenation. cas.cnresearchgate.net Research has shown that with a silicotungstic acid catalyst, a near-100% conversion of muconic acid can be achieved, resulting in a total yield of 80.6% for this compound in a two-step process. cas.cnresearchgate.net
In materials science, research is exploring the use of this compound in energy storage systems. Studies have investigated matching this compound with n-doped conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to create high-capacity conducting redox polymer materials. acs.orgdiva-portal.org The goal is to combine the high charge capacity of small molecules like this compound with the excellent electronic conductivity of a polymer backbone to design advanced materials for electric energy storage. acs.org
Another critical research focus is on the environmental fate and biodegradation of terephthalate-based materials. This compound is used as a model substrate in laboratories to isolate and study microorganisms capable of breaking down PET plastics. medchemexpress.com For instance, a novel bacterial strain, Delftia sp. WL-3, has been identified for its ability to use this compound as its sole carbon source, degrading 94% of it within seven days under optimal conditions. nih.gov Research into the biochemical pathway revealed that the bacterium first hydrolyzes this compound into terephthalic acid (TPA), which is then converted to protocatechuic acid (PCA) and further mineralized. nih.gov This line of inquiry is vital for developing bioremediation strategies for plastic-contaminated environments. nih.gov Furthermore, recent studies have demonstrated the potential to upcycle PET plastic waste back into this compound, which can then be used as a phase change material for applications in energy harvesting. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHPYYWNBVMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8060909 | |
| Record name | Diethyl terephthalate | |
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Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-09-9 | |
| Record name | Diethyl terephthalate | |
| Source | CAS Common Chemistry | |
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| Record name | Diethyl terephthalate | |
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| Record name | DIETHYL TEREPHTHALATE | |
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| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |
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| Record name | Diethyl terephthalate | |
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| Record name | Diethyl terephthalate | |
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| Record name | DIETHYL TEREPHTHALATE | |
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Synthetic Methodologies for Diethyl Terephthalate
Esterification Reactions for Diethyl Terephthalate (B1205515) Formation
Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental method for producing Diethyl terephthalate. This can be achieved through direct reaction or by converting another ester into DET.
Direct esterification involves the reaction of terephthalic acid (TPA) with ethanol (B145695) to produce this compound and water. This process, a type of Fischer esterification, is typically catalyzed by a strong acid. sciencemadness.org For instance, the reaction can be carried out using concentrated sulfuric acid as a catalyst with an excess of ethanol. sciencemadness.org The mixture is heated over an extended period; one procedure describes holding the reaction at 80°C for four days to drive the reaction to completion. sciencemadness.org The progress of the reaction can be observed by the transition of the initially suspended white terephthalic acid into a clear solution, indicating the formation of the soluble this compound. sciencemadness.org
This method can also be applied in the context of biomass-derived feedstocks. A cascade synthetic route has been reported where biomass-derived muconic acid is converted to this compound. researchgate.netresearchgate.net This process involves an initial esterification and Diels-Alder reaction, followed by a dehydrogenation step to yield DET. researchgate.netresearchgate.net The key esterification reaction in this process improves the solubility of the muconic acid and modifies its electronic properties, which facilitates the subsequent Diels-Alder reaction with ethylene (B1197577). researchgate.net Using silicotungstic acid as a catalyst, a nearly 100% conversion of muconic acid can be achieved. researchgate.net
Industrial processes for direct esterification often focus on removing the water byproduct to shift the reaction equilibrium towards the product. This can be achieved by heating the mixture of terephthalic acid, excess alcohol, and a catalyst to reflux, allowing for the efficient removal of water. google.com While often conducted at atmospheric pressure and temperatures between 180°C to 270°C, some methods employ elevated pressures. google.com
Transesterification is a process where the alkyl group of an ester is exchanged with that of an alcohol. For this compound synthesis, this typically involves reacting another dialkyl terephthalate, such as Dimethyl terephthalate (DMT), with ethanol. This reaction is a common route for producing various polyesters. journalspub.inforesearchgate.net The transesterification of DMT with ethylene glycol, for example, is a primary step in the production of PET. researchgate.net Similarly, reacting DMT with ethanol would yield DET and methanol (B129727).
A more prominent application of transesterification for DET synthesis is in the chemical recycling of Poly(ethylene terephthalate) (PET). This specific process is known as ethanolysis.
Ethanolysis is the transesterification of the ester bonds in the PET polymer chain with ethanol, breaking the polymer down into its constituent monomers, primarily this compound (DET) and ethylene glycol (EG). sciopen.comgoogle.com This process is considered an environmentally friendlier alternative to methanolysis for PET recycling, as it replaces the more hazardous methanol with ethanol. encyclopedia.pub The direct ethanolysis of PET typically requires temperatures above 200°C and can be conducted with or without a catalyst. nih.govencyclopedia.pub For example, a catalyst-free method carried out under pressure at temperatures between 180–200°C has been reported to achieve nearly 100% PET conversion with a DET yield of 97%. nih.gov
A variety of catalytic systems have been developed to enhance the efficiency and selectivity of PET ethanolysis. These include homogeneous and heterogeneous catalysts.
Metal Salts and Complexes : Zinc acetate (B1210297) is a well-known and effective catalyst for PET depolymerization, including ethanolysis, characterized by high activity and resulting in high product yields. nih.gov Iron(III) chloride (FeCl₃) and Iron(III) bromide (FeBr₃) have also been demonstrated as effective homogeneous catalysts for the acid- and base-free depolymerization of PET with ethanol. sciopen.comrsc.org These iron catalysts can achieve exclusive production of DET and EG with yields of 98–99% at temperatures between 160–180°C. sciopen.comrsc.orgresearchgate.net FeCl₃, in particular, has shown better catalytic performance in terms of activity. sciopen.comrsc.org Other catalysts that can be used include cobalt acetate, manganese acetate, magnesium acetate, and organic titanates like titanium(IV) isopropoxide. google.com
Ionic Liquids (ILs) : Ionic liquids are emerging as versatile catalysts for PET depolymerization due to their low vapor pressure, tunable properties, and high thermal stability. nih.govresearchgate.net They can be used in various depolymerization methods, including alcoholysis with ethanol to produce DET. researchgate.net Lewis acidic ionic liquids, such as those based on 1-hexyl-3-methylimidazolium (B1224943) (Hmim) and metal halides (e.g., zinc chloride), have been investigated for PET glycolysis and show potential for ethanolysis as well. nih.govrevmaterialeplastice.ro Some basic ionic liquids, like 1-butyl-3-methylimidazolium hydroxyl ([Bmim]OH), have also shown high catalytic activity in PET glycolysis. researchgate.net The catalytic function of ionic liquids involves the activation of the alcohol and the ester group in the PET chain. rsc.org
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as zeolites (e.g., ZSM-5, HY), offer advantages in terms of separation and reusability. nih.gov While their primary application has been studied in PET hydrolysis, they are also relevant for alcoholysis reactions. rsc.orgsemanticscholar.org Tungsten-promoted titania is another example of a solid acid catalyst used for the hydrolysis of PET. nih.gov
The table below summarizes the performance of different catalytic systems in the ethanolysis of PET.
| Catalyst | Temperature (°C) | Time | PET Conversion (%) | DET Yield (%) | Reference |
|---|---|---|---|---|---|
| None | 180-200 | N/A | ~100 | 97 | nih.gov |
| FeCl₃ (1.0-5.0 mol%) | 160-180 | N/A | N/A | 98-99 | sciopen.comrsc.org |
| FeBr₃ (3.0-5.0 mol%) | 180 | N/A | N/A | Quantitative | rsc.org |
| Zinc Acetate | Widely reported as effective, but specific conditions for ethanolysis vary. | nih.gov |
The yield and selectivity of this compound in PET ethanolysis are highly dependent on several reaction parameters, including temperature, pressure, reaction time, and the ratio of ethanol to PET.
Temperature : Higher temperatures generally increase the rate of depolymerization. Ethanolysis is typically conducted at temperatures above 180°C. nih.govencyclopedia.pub For instance, using FeCl₃ as a catalyst, high yields of DET were obtained in the range of 160–180°C. sciopen.comrsc.org In supercritical ethanol, temperatures around 255°C have been used. encyclopedia.pub However, excessively high temperatures can lead to side reactions and the degradation of the desired products. acs.org
Pressure : The reaction can be carried out at atmospheric or elevated pressures. nih.govencyclopedia.pub Using supercritical ethanol involves operating at high pressures (e.g., 115 or 165 bar), which can significantly enhance the depolymerization process. acs.orgencyclopedia.pub
Reaction Time : The time required for complete depolymerization varies with other conditions like temperature and catalyst concentration. With effective catalysts like FeCl₃, quantitative yields can be achieved within a few hours. rsc.org In supercritical conditions, complete PET degradation can occur in as little as one hour. mdpi.com
Ethanol to PET Ratio : A sufficient excess of ethanol is necessary to drive the transesterification reaction forward and to act as a solvent for the reaction products. The optimal ratio depends on the specific process conditions.
Catalyst Concentration : The concentration of the catalyst plays a crucial role. For iron catalysts, concentrations between 1.0 and 5.0 mol% have been shown to be effective. sciopen.comrsc.org Optimization of catalyst loading is important for maximizing efficiency while minimizing cost and potential contamination of the product.
Response surface methodology has been employed to optimize experimental conditions for the alcoholysis of PET, demonstrating that a balance of these parameters is key to achieving high yields of the desired monomer. nih.govrsc.org
The following interactive table allows for the exploration of how different reaction parameters affect the outcome of PET ethanolysis.
| Parameter | Condition Range | Effect on DET Yield/PET Conversion | Reference |
|---|---|---|---|
| Temperature | 160 - 270°C | Increased temperature generally increases reaction rate and yield, but can lead to side reactions if too high. | sciopen.comencyclopedia.pubrsc.org |
| Pressure | Atmospheric to >165 bar (supercritical) | High pressure (supercritical conditions) significantly accelerates depolymerization. | acs.orgencyclopedia.pub |
| Time | 1 - 48 hours | Longer times lead to higher conversion, but an optimum time exists to prevent byproduct formation. | rsc.orgmdpi.com |
| Catalyst Concentration | 1.0 - 5.0 mol% | Higher concentration generally increases rate, but must be optimized for cost and efficiency. | sciopen.comrsc.org |
The use of supercritical fluids, particularly supercritical ethanol, offers a promising method for the efficient depolymerization of PET to this compound. acs.orgfigshare.com Supercritical fluids possess unique properties, such as high diffusivity and low viscosity, which can enhance mass transfer and reaction rates. mdpi.com
The ethanolysis of PET in supercritical ethanol can be performed without a catalyst, relying on the properties of the supercritical fluid itself to promote the reaction. encyclopedia.pub This approach is considered a green chemistry method due to the use of a non-toxic solvent. acs.org Under supercritical conditions (e.g., 255°C and 115-165 bar), PET can be completely depolymerized, yielding DET and EG. encyclopedia.pubresearchgate.net
Varying the conditions of supercritical ethanolysis can also direct the process towards different products. acs.org For instance, long supercritical treatments tend to favor the formation of DET and EG, as any initially formed terephthalic acid reacts with ethanol under these conditions to produce more DET. acs.org In contrast, subcritical conditions, shorter reaction times, and higher PET-to-ethanol ratios may lead to increased formation of terephthalic acid. acs.org
The addition of supercritical carbon dioxide (ScCO₂) can further accelerate the ethanolysis of PET under milder conditions. mdpi.com ScCO₂ acts as a co-solvent, improving the transport of ethanol molecules into the PET matrix. mdpi.comnih.gov In a PET/CO₂/ethanol system at 473 K (200°C), the presence of CO₂ can lead to a conversion rate of nearly 100% and a DET yield of 65% in just 60 minutes, a significant improvement over the reaction without CO₂. nih.gov
Transesterification Processes Involving this compound Synthesis
Transesterification of Dimethyl Terephthalate to this compound
The conversion of dimethyl terephthalate (DMT) to this compound (DET) is achieved through transesterification with ethanol. This chemical process involves substituting the methyl ester groups of DMT with ethyl groups. The reaction is typically facilitated by a catalyst to enhance reaction rates and yields.
Various catalysts, both homogeneous and heterogeneous, have been explored for this reaction. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture. For instance, studies have investigated the use of catalysts like zinc acetate, manganese acetate, and magnesium acetate for the transesterification of DMT with glycols. nih.gov The kinetics of the reaction are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net The process often involves heating the reactants in the presence of the catalyst, with the removal of the methanol byproduct helping to drive the reaction equilibrium towards the formation of the desired this compound. researchgate.netgoogle.com
Bio-based Synthetic Routes to this compound
In response to the growing demand for sustainable chemical production, significant research has focused on developing bio-based routes to key chemical building blocks like this compound. These methods utilize renewable biomass feedstocks, offering an alternative to traditional petroleum-based synthesis.
Cascade Synthesis from Biomass-Derived Muconic Acid to this compound
The initial step in the cascade process is the esterification of muconic acid with ethanol. northeastern.edu This is a critical reaction as it not only begins the process but also improves the solubility of the muconic acid derivative in the reaction medium. cas.cnnortheastern.edu Furthermore, converting the carboxylic acid groups to ethyl esters modulates the electronic properties of the molecule, making it a more suitable diene for the subsequent Diels-Alder reaction. nih.govnortheastern.edu
Following or concurrent with esterification, a Diels-Alder cycloaddition is performed with ethylene. researchgate.net This reaction forms the core six-membered ring structure of the eventual terephthalate product. northeastern.edu For this integrated process, silicotungstic acid has been identified as an effective catalyst, achieving nearly 100% conversion of muconic acid and over 99.0% selectivity for the desired cycloadducts. nih.govnortheastern.edu The reaction is typically carried out under ethylene pressure at elevated temperatures, for example, 2.0 MPa of ethylene at 200 °C. researchgate.net The sequence of these reactions is crucial, with data indicating that the formation of mono- and di-esters of muconic acid precedes the cycloaddition step. uhasselt.be
| Parameter | Condition | Catalyst | Conversion/Selectivity |
| Reactants | trans,trans-Muconic Acid, Ethanol, Ethylene | Silicotungstic Acid | ~100% Muconic Acid Conversion |
| Temperature | 200 °C | >99.0% Cycloadduct Selectivity | |
| Ethylene Pressure | 2.0 MPa |
Table 1: Representative conditions for the integrated esterification and Diels-Alder reaction of muconic acid. nih.govresearchgate.net
The final step in the cascade synthesis is the dehydrogenation of the cyclohexene-based intermediate formed during the Diels-Alder reaction. researchgate.net This aromatization step creates the stable benzene (B151609) ring of the this compound molecule. osti.gov
Palladium-based catalysts, particularly palladium on carbon (Pd/C), have been shown to be effective for this transformation. osti.gov The dehydrogenation reaction is preferentially carried out under neutral or mildly basic conditions. nih.govnortheastern.edu Research has demonstrated that this two-step synthetic process, combining the initial esterification/cycloaddition with the final dehydrogenation, can achieve a total yield of this compound as high as 80.6%, based on the starting amount of muconic acid. cas.cnnih.gov Other byproducts that can form during this step if not optimized include diethyl adipate (B1204190) and 1,4-cyclohexanedicarboxylic diethyl ester. researchgate.net
Diels-Alder Addition of Ethylene to Furan-based Esters for this compound Precursors
An alternative bio-based strategy for synthesizing terephthalate precursors involves the use of furan-based esters, which can be derived from biomass platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.gov This route utilizes a Diels-Alder reaction between a furanic diene, such as 2,5-furandicarboxylic acid diethyl ester, and ethylene, which acts as the dienophile. york.ac.ukresearchgate.net The reaction forms an oxabicyclic intermediate, which is then dehydrated in a subsequent step to yield the aromatic terephthalate ring. nih.govnih.gov This approach avoids the hydrogenation steps required in other bio-based routes. nih.gov
The Diels-Alder reaction between furan-based esters and ethylene is often facilitated by solid Lewis acid catalysts. nih.gov Heterogeneous catalysts are advantageous as they can be easily separated and recycled, contributing to a more sustainable process. Zeolites and other molecular sieves containing framework Lewis acid sites, such as tin (Sn-Beta) or zirconium (Zr-Beta), have been identified as effective catalysts for this transformation. nih.govresearchgate.net These catalysts promote the cycloaddition and subsequent dehydrative aromatization without requiring strong Brønsted acids, which can lead to unwanted side reactions. nih.gov
In a solventless, one-pot reaction using a heterogeneous Lewis acid catalyst, yields of this compound from 2,5-furandicarboxylic acid diethyl ester and ethylene have reached up to 59% for the key Diels-Alder addition step. york.ac.ukresearchgate.net Research using a Zr-Beta catalyst to react a protected HMF derivative (methyl 5-(methoxymethyl)furan-2-carboxylate) with ethylene reported 81% selectivity to the aromatic precursor at 26% conversion after 6 hours. nih.gov
| Catalyst | Furan (B31954) Reactant | Reaction Time | Conversion | Selectivity to Aromatic Product |
| Sn-Beta | Methyl 5-(methoxymethyl)furan-2-carboxylate | 2 h | 28% | 46% |
| Zr-Beta | Methyl 5-(methoxymethyl)furan-2-carboxylate | 6 h | 26% | 81% |
Table 2: Performance of heterogeneous Lewis acid catalysts in the synthesis of terephthalate precursors from furan derivatives and ethylene. nih.gov
One-Pot Reaction Systems for Bio-based this compound Production
The efficiency and sustainability of chemical synthesis are significantly enhanced by consolidating multiple reaction steps into a single, continuous process. In the context of bio-based DET, two notable one-pot or cascade methodologies have been developed, starting from different biomass-derived platform chemicals.
One prominent approach demonstrates a greener, solvent-free route that begins with 2,5-furandicarboxylic acid diethyl ester (DEFDC), which is derivable from sugars. researchgate.netyork.ac.uk This method employs a one-pot heterogeneous Lewis acid-catalyzed Diels-Alder reaction with ethylene, followed by a dehydration step to yield DET. researchgate.netyork.ac.uk This process has achieved DET yields of up to 59% for the crucial Diels-Alder addition step, presenting a viable and atom-economical alternative to other bio-based routes. researchgate.net
Another effective strategy utilizes a cascade reaction sequence starting from biomass-derived muconic acid, ethanol, and ethylene. nih.govcas.cn This process is ingeniously designed in two main stages conducted within a single reactor system. researchgate.net The first stage involves the esterification of muconic acid and a subsequent Diels-Alder reaction. nih.govcas.cn The initial esterification is a key step as it not only improves the solubility of the substrate but also modulates its electronic properties, thereby facilitating the Diels-Alder cycloaddition with ethylene. nih.govcas.cn Using silicotungstic acid as a catalyst, this initial phase achieves nearly 100% conversion of muconic acid with over 99.0% selectivity for the cycloadducts. nih.gov The reaction mixture is then subjected to a dehydrogenation step, catalyzed by palladium, to produce the final aromatic product. nih.gov This integrated cascade process has been shown to achieve a high total yield of 80.6% for this compound based on the initial amount of muconic acid. nih.govcas.cn
| Starting Material | Key Process Steps | Catalyst(s) | Overall Yield | Selectivity | Reference |
| 2,5-Furandicarboxylic acid diethyl ester | One-pot Diels-Alder & Dehydration | Heterogeneous Lewis Acids | Up to 59% | High | researchgate.net |
| Muconic Acid | Cascade: Esterification, Diels-Alder, Dehydrogenation | Silicotungstic acid; Palladium | 80.6% | >99.0% (Cycloaddition) | nih.gov |
Exploration of Alternative Bio-based Feedstocks for this compound Analogues
The diversification of feedstocks is crucial for the resilience and economic viability of a bio-based chemical industry. Research has identified several promising alternative starting materials for producing terephthalic acid (TPA) and its esters, such as dimethyl terephthalate (DMT), which are close analogues of DET.
5-Hydroxymethylfurfural (HMF) , a versatile platform chemical derived from C6 sugars, is a significant starting point. nih.gov Instead of the common route involving the reduction of HMF to 2,5-dimethylfuran (B142691) (DMF), newer pathways utilize oxidized derivatives of HMF. nih.gov For instance, 5-(hydroxymethyl)furoic acid (HMFA), a partially oxidized form of HMF, can undergo a one-pot Diels-Alder dehydration reaction with ethylene to form aromatic products that are precursors to TPA and DMT. nih.gov This approach avoids the need for expensive hydrogenation catalysts and a hydrogen source, which are required for the DMF route. nih.gov
Muconic acid , which can be produced from glucose or lignin (B12514952) via microbial synthesis, is another key feedstock. cas.cn Its structure, featuring a conjugated diene, makes it an excellent candidate for building the aromatic ring of terephthalates through Diels-Alder reactions. cas.cnresearchgate.net
Monoterpenes , such as those found in crude sulfate (B86663) turpentine, represent another class of renewable feedstocks. nih.govacs.org Bio-p-cymene, which can be derived from terpenes like limonene (B3431351) and cineole, serves as a "drop-in" bioreplacement for petroleum-based p-xylene (B151628). nih.govacs.org This bio-p-cymene can then be oxidized to terephthalic acid using processes analogous to conventional industrial methods. acs.org
A summary of these alternative feedstocks and their conversion pathways is presented below.
| Feedstock | Derivable From | Key Intermediate(s) | Target Product | Reference |
| 5-Hydroxymethylfurfural (HMF) | C6 Sugars (e.g., Fructose, Glucose) | 5-(hydroxymethyl)furoic acid (HMFA) | Terephthalic Acid (TPA), Dimethyl Terephthalate (DMT) | nih.gov |
| Muconic Acid | Glucose, Lignin | Diethyl esters of cyclohexene (B86901) dicarboxylic acid | This compound (DET) | cas.cn |
| Monoterpenes (e.g., Limonene) | Crude Sulfate Turpentine, Citrus Waste | p-Cymene | Terephthalic Acid (TPA) | nih.govrsc.org |
Reaction Mechanisms and Kinetics of Diethyl Terephthalate Transformations
Kinetic Studies of Esterification and Transesterification Reactions Involving Diethyl Terephthalate (B1205515)
Esterification and transesterification are fundamental reactions for the synthesis of diethyl terephthalate and other esters. Kinetic studies of these reactions provide the necessary data to understand reaction rates, influencing factors, and to develop mathematical models for process optimization.
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and a proportionality constant, the rate constant. photophysics.comyoutube.com For a general reaction aA + bB → products, the rate law is typically expressed as rate = k[A]ⁿ[B]ᵐ, where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B, which must be determined experimentally. photophysics.comyoutube.com
Kinetic models for transesterification reactions, such as those involving polyethylene (B3416737) terephthalate (PET), are often developed to describe the changes in reactant and product concentrations over time. mdpi.com For instance, the transesterification reaction in blends of poly(ethylene terephthalate) and poly(ethylene 2,6-naphthalate) has been successfully modeled using a second-order direct ester-ester interchange reaction mechanism. researchgate.net A kinetic model for the transesterification between PET and other polyesters with terminal hydroxyl groups has been developed, accounting for the interactions between bound and terminal glycol units. mdpi.com
The development of these models involves generating kinetic data by sampling the reaction at different time intervals and analyzing the concentrations of the species involved. nih.gov The data is then fitted to various proposed rate equations to determine the reaction order and rate constants. nih.gov For example, a pseudo-homogeneous first-order reaction model has been used to investigate the kinetics of esterification, assuming the internal and external solid-liquid mass transfer resistance is negligible. nih.gov
Table 1: Example of a Simplified Kinetic Model for Transesterification
| Parameter | Description |
| Reaction | PET + 2 Ethanol (B145695) ⇌ this compound + Ethylene (B1197577) Glycol |
| Rate Law (proposed) | Rate = k[PET][Ethanol]² - k' [this compound][Ethylene Glycol] |
| Assumptions | The forward reaction is second order with respect to ethanol and first order with respect to the repeating unit of PET. The reverse reaction is first order with respect to each product. |
| k | Forward reaction rate constant |
| k' | Reverse reaction rate constant |
This is an illustrative table based on common kinetic modeling principles.
The apparent activation energy (Ea) is a crucial kinetic parameter that describes the minimum energy required for a reaction to occur. It is determined from the slope of the Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). scielo.br The activation energy is a key factor in understanding the temperature dependence of reaction rates. walshmedicalmedia.com
For transesterification reactions involving polyesters, activation energies have been reported in the literature. For example, the activation energy for the transesterification reaction between poly(ethylene terephthalate) and poly(ethylene 2,6-naphthalate) blends was calculated to be 140 kJ/mol. researchgate.net In another study involving the glycolysis of PET, the apparent activation energy for the process using the catalyst 1-butyl-3-methylimidazole trichlorozincate was found to be 36.49 kJ/mol. scielo.br The activation energy for the neutral hydrolysis of PET has been reported to be in the range of 90-123 kJ/mol. researchgate.net
These values can be influenced by several factors, including the specific reactants, the presence and type of catalyst, and the reaction medium. walshmedicalmedia.com
Table 2: Apparent Activation Energies for Various Terephthalate Reactions
| Reaction Type | Polymer/Ester | Catalyst/Conditions | Apparent Activation Energy (Ea) |
| Transesterification | PET / PEN Blends | Melt-mixing | 140 kJ/mol researchgate.net |
| Glycolysis | PET | [Bmim]ZnCl₃ | 36.49 kJ/mol scielo.br |
| Neutral Hydrolysis | PET | Water | 90–123 kJ/mol researchgate.net |
| Acid Hydrolysis | PET | Acidic medium | 100–110 kJ/mol researchgate.net |
| Enzymatic Hydrolysis | PET | Enzyme | 98.9 ± 2.6 kJ mol−1 researchgate.net |
Depolymerization Mechanisms Yielding this compound
This compound is a key product that can be recovered from the chemical recycling of poly(ethylene terephthalate) (PET). This process involves the depolymerization of the polymer chains into their constituent monomers or other valuable chemicals.
The primary pathway for producing this compound from PET is through alcoholysis, specifically ethanolysis. encyclopedia.pub This chemical recycling method involves the degradation of PET in an ethanol environment, typically at high temperatures and sometimes under pressure, to break the ester bonds of the polymer backbone. encyclopedia.pub
This process is often facilitated by catalysts to increase the reaction rate and yield. utrgv.edu Various catalysts have been investigated, including metal acetates (such as zinc, lead, cobalt, or manganese acetates), zeolites, and ionic liquids. encyclopedia.pubutrgv.edu For example, using a sulfobutylammonium ionic liquid as a catalyst, a 96% yield of this compound was achieved after 14 hours at 80°C. encyclopedia.pub The direct ethanolysis of PET generally requires temperatures above 200°C. encyclopedia.pub
A proposed reaction mechanism for organocatalyst-driven ethanolysis suggests that the catalyst facilitates an acyl transfer with the carboxyl oxygen in the polymer chain while simultaneously hydrogen bonding with ethanol. This makes the carbonyl carbon more susceptible to nucleophilic attack by the ethanol molecule, leading to the cleavage of the polymer chain. utrgv.edu
During the depolymerization of PET, several intermediate species are formed before the final monomer products are obtained. In alcoholysis and hydrolysis processes, the primary intermediates are bis(2-hydroxyethyl) terephthalate (BHET) and mono(2-hydroxyethyl) terephthalate (MHET). nih.govnih.gov
In the context of ethanolysis to produce this compound, the depolymerization can be seen as a stepwise process. The long polymer chains are first broken down into smaller oligomers. These oligomers are then further attacked by ethanol, leading to the formation of species like BHET and MHET, where one or both of the carboxylic acid groups of the terephthalate unit are esterified with ethylene glycol. As the reaction proceeds, these ethylene glycol esters undergo transesterification with ethanol to ultimately yield this compound.
The identification of these intermediates is crucial for understanding the reaction mechanism and for optimizing reaction conditions to favor the formation of the desired final product. For example, in the glycolysis of PET, where ethylene glycol is the depolymerizing agent, BHET is the main product, with smaller amounts of dimers and trimers also being formed. rsc.org When ethanol is used, the reaction is driven further to replace the hydroxyethyl (B10761427) groups with ethyl groups.
Detailed Hydrolysis and Alcoholysis Mechanisms of Terephthalate Esters
The cleavage of the ester bond in terephthalate esters like this compound occurs through hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol). These reactions are typically catalyzed by acids or bases.
In base-catalyzed hydrolysis, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, and the leaving group (alkoxide, in this case, ethoxide) is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol.
In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. This also results in a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields terephthalic acid.
The mechanism for alcoholysis is analogous to hydrolysis, with an alcohol molecule (e.g., methanol) and its corresponding alkoxide ion acting as the nucleophile instead of water and hydroxide. In base-catalyzed alcoholysis, an alkoxide ion attacks the carbonyl carbon. Studies comparing the reactivity of hydroxide and alkoxide have shown that factors like the pKa of the conjugate acid (the alcohol) and steric effects of the alkoxide can significantly influence the rate of depolymerization. digitellinc.com For instance, methoxide (B1231860) has been observed to be more reactive than hydroxide in PET decomposition. digitellinc.com Theoretical studies using density functional theory have been employed to analyze the reaction paths and energy barriers for the hydrolysis and alcoholysis of terephthalate dimers, confirming that these reactions lower the activation energy for the cleavage of the main chain ester bond. plaschina.com.cn
Mechanistic Investigations of Diels-Alder Reactions in this compound Synthesis
The synthesis of this compound (DET) from renewable resources often employs the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction typically involves a conjugated diene and a dienophile, in this case, to construct the benzene (B151609) ring precursor of the terephthalate molecule. wikipedia.orgmasterorganicchemistry.com A prominent bio-based pathway involves the [4+2] cycloaddition of ethylene (the dienophile) with a furan-based diene, such as 2,5-furandicarboxylic acid diethyl ester (DEFDC), or from precursors like muconic acid. researchgate.netresearchgate.net
The reaction mechanism begins with the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. For the reaction to proceed efficiently, the diene must adopt an s-cis conformation. masterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerates the reaction. masterorganicchemistry.com However, in the synthesis of terephthalates from furanics, the diene itself (e.g., DEFDC) contains electron-withdrawing ester groups, which can deactivate it for a standard Diels-Alder reaction. pnas.org
To overcome this, the reaction is typically catalyzed by Lewis acids. researchgate.netpnas.orgnih.gov These catalysts activate the dienophile or the diene, lowering the activation energy of the reaction. For instance, a one-pot heterogeneous Lewis acid-catalyzed Diels-Alder addition and subsequent dehydration of DEFDC with ethylene has been demonstrated to produce DET. researchgate.net In another route starting from biomass-derived trans,trans-muconic acid, the process involves an initial esterification to form diethyl muconate, which then undergoes a Diels-Alder reaction with ethylene. researchgate.net This initial esterification step is crucial as it improves solubility and modulates the electronic properties of the diene, thereby promoting the cycloaddition. researchgate.net
| Diene Precursor | Dienophile | Catalyst | Temperature (°C) | Pressure | Key Outcome |
| 2,5-Furandicarboxylic acid diethyl ester | Ethylene | Lewis Acids (e.g., Montmorillonites) | - | High Pressure | Diels-Alder addition followed by dehydration to yield DET. researchgate.net |
| trans,trans-Muconic acid | Ethylene | Silicotungstic acid | 200 | >2.0 MPa | Esterification to diethyl muconate, followed by Diels-Alder cycloaddition with >99% selectivity. researchgate.net |
| 5-(Hydroxymethyl)furoic acid (HMFA) | Ethylene | Sn-Beta | 190 | High Pressure | Diels-Alder dehydration to produce an intermediate for terephthalic acid synthesis. nih.govnih.gov |
Dehydrogenation Reaction Mechanisms in this compound Production
Following the Diels-Alder cycloaddition, a dehydrogenation (or aromatization) step is essential to form the final aromatic this compound product. researchgate.net This is particularly critical in pathways starting from precursors like muconic acid, where the initial cycloaddition product is a substituted cyclohexene (B86901) ring. researchgate.netresearchgate.net
The mechanism of dehydrogenation typically involves a catalyst, often based on noble metals such as palladium (Pd). researchgate.net The reaction proceeds on the surface of the catalyst. The diethyl cyclohexene-dicarboxylate adduct, formed in the Diels-Alder step, adsorbs onto the catalyst surface. The catalyst facilitates the abstraction of hydrogen atoms from the ring, leading to the formation of double bonds. This process occurs sequentially until the six-membered ring becomes a fully aromatic benzene ring.
Research has shown that this palladium-catalyzed dehydrogenation occurs preferentially under neutral or mildly basic conditions. researchgate.net In the cascade process starting from muconic acid, the Diels-Alder reaction first yields a mix of cycloadducts, primarily diethyl cis-2-cyclohexene-1,4-dicarboxylate. researchgate.net This mixture is then subjected to dehydrogenation. It has been observed that isomerization and dehydrogenation reactions can proceed simultaneously in the presence of metal catalysts. researchgate.net The absence of an additional hydrogen acceptor can lead to the formation of other hydrogenated side products, such as diethyl adipate (B1204190) and diethyl 1,4-cyclohexanedicarboxylate. researchgate.net
| Reaction Step | Catalyst | Conditions | Key Mechanistic Feature | Result |
| Dehydrogenation | Palladium (Pd) | Neutral/mildly basic | Catalytic abstraction of hydrogen atoms from the cyclohexene ring. researchgate.net | Formation of the aromatic terephthalate ring. |
| Isomerization/Dehydrogenation | Metal catalysts | No added H-acceptor | Simultaneous double bond migration and hydrogen removal. researchgate.net | Can lead to side products like diethyl adipate. researchgate.net |
Application of Computational Chemistry for Elucidating Reaction Mechanisms and Kinetics
Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms and kinetics associated with this compound and related polyester (B1180765) transformations. nih.govsemanticscholar.org Quantum mechanics (QM) and molecular mechanics (MM) methods, particularly in hybrid QM/MM simulations, allow for a detailed molecular-level understanding of reaction pathways, transition states, and activation energies. nih.gov
For instance, in the context of polyester degradation, which involves the reverse of synthesis (hydrolysis), QM/MM simulations have been used to explore the catalytic mechanism of enzymes like PETase. nih.gov These studies can map out the complete reaction profile, including acylation and deacylation steps, and identify the rate-limiting step of the process. nih.gov By calculating the energy barriers for each step, researchers can gain insights that are consistent with experimental data. For example, the calculated activation barrier for the deacylation step in PET hydrolysis (20.4 kcal/mol) was found to be in good agreement with the experimental value (18 kcal/mol). nih.gov
In the study of synthesis reactions like the Diels-Alder cycloaddition, computational models can assess the kinetic and thermodynamic parameters for various diene-dienophile combinations. semanticscholar.org Density functional theory (DFT) and other ab initio methods can be used to calculate the activation energies and reaction enthalpies, helping to predict the feasibility and selectivity of a given pathway. semanticscholar.org This is crucial for designing more efficient catalytic systems for producing bio-based terephthalates.
Furthermore, kinetic modeling based on experimental data is used to describe and predict the behavior of reactions in terephthalate production. mdpi.comresearchgate.net Such models can account for the interactions between various species in the reaction mixture, including bound, terminal, and free molecules. mdpi.comresearchgate.net These kinetic models are vital for process optimization, allowing for the prediction of reactor performance under different operating conditions such as temperature, pressure, and reactant ratios. researchgate.net Genetic algorithms can even be employed to identify and refine the reaction rate parameters within these models by fitting them to plant data. researchgate.net
| Computational Method | Application Area | Key Insights Provided |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic hydrolysis of PET | Elucidation of multi-step catalytic mechanisms (acylation/deacylation), identification of rate-limiting steps, calculation of activation energy barriers. nih.gov |
| Ab-initio / DFT Methods | Diels-Alder Reactions | Calculation of kinetic and thermodynamic parameters (activation energy, reaction enthalpy) for cycloaddition pathways. semanticscholar.org |
| Kinetic Modeling | PET Synthesis and Glycolysis | Description of concentration changes of reactants and products over time, optimization of reactor conditions (temperature, pressure, feed ratio). mdpi.comresearchgate.net |
Biodegradation and Bioremediation of Diethyl Terephthalate
Microbial Degradation Pathways of Diethyl Terephthalate (B1205515)
Microorganisms have evolved sophisticated pathways to utilize Diethyl terephthalate as a source of carbon and energy, effectively breaking down this synthetic compound into simpler, non-toxic molecules.
The primary and most well-documented microbial degradation pathway for this compound begins with the hydrolysis of its two ester bonds. nih.govsci-hub.se This initial step is catalyzed by microbial enzymes, such as esterases and cutinases, which cleave the ester linkages to release the core aromatic structure, Terephthalic acid (TPA), and two molecules of ethanol (B145695). ovid.comnih.gov
Once formed, TPA is not the final product. The degrading microorganisms further catabolize TPA. A common subsequent step is the conversion of TPA to Protocatechuic acid (PCA). nih.govsci-hub.se From there, the aromatic ring of PCA is cleaved, and the resulting intermediates are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org This process ultimately leads to the complete mineralization of the compound, converting the organic carbon into carbon dioxide and water. sci-hub.sefrontiersin.org
Several microorganisms capable of degrading this compound have been isolated and identified. A notable example is a bacterial strain identified as Delftia sp. WL-3, which was isolated from activated sludge. frontiersin.org This strain has demonstrated a remarkable ability to use DET as its sole source of carbon for growth. nih.gov
Studies have shown that Delftia sp. WL-3 can efficiently degrade high concentrations of DET. In one study, the strain degraded 94% of an initial 5 g/L concentration of DET within seven days. nih.gov The degradation process by this strain follows the pathway of hydrolysis to TPA, conversion to PCA, and subsequent mineralization. nih.govsci-hub.se The effectiveness of Delftia sp. WL-3 highlights its potential for use in bioremediation applications for environments contaminated with PET and DET. nih.govsci-hub.se
Degradation Efficiency of this compound by Delftia sp. WL-3
| Initial DET Concentration (g/L) | Incubation Time (days) | Degradation Percentage (%) | Reference |
|---|---|---|---|
| 5 | 7 | 94 | nih.gov |
| 2 | 7 | 100 | ovid.com |
The biodegradation of this compound is fundamentally an enzymatic process. The key enzymes initiating the degradation are hydrolases, specifically esterases and cutinases, which target and cleave the ester bonds of the DET molecule. ovid.comnih.gov This enzymatic hydrolysis is the rate-limiting step in the breakdown of both DET and its parent polymer, PET. nih.gov
In the case of Delftia sp. WL-3, the degradation of DET into TPA is the first crucial transformation. sci-hub.se Following the initial hydrolysis, the resulting TPA is acted upon by a series of other enzymes. The metabolic pathway involves the conversion of TPA to protocatechuic acid (PCA), which is then further broken down. nih.gov The genes responsible for producing the enzymes that catabolize TPA are often organized in specific gene clusters. nih.gov While the complete molecular genetics of DET degradation in many organisms are still under investigation, the proposed biochemical pathway provides a clear framework for the enzymatic cascade involved. nih.gov
The efficiency of microbial degradation of this compound is significantly influenced by various environmental conditions, including pH and temperature. Studies on Delftia sp. WL-3 have shown that this strain can tolerate a relatively wide range of conditions, making it robust for potential bioremediation applications. sci-hub.se
The optimal conditions for DET degradation by Delftia sp. WL-3 were found to be a pH of 7.0 and a temperature of 30°C. nih.govsci-hub.se However, the strain maintains stable degradation capabilities over a pH range of 6.0 to 9.0 and a temperature range of 20°C to 42°C. nih.gov This adaptability is crucial for its survival and effectiveness in diverse contaminated environments. sci-hub.se
Effect of Temperature and pH on DET Degradation by Delftia sp. WL-3 after 7 Days
| Parameter | Value | Degradation Percentage (%) | Reference |
|---|---|---|---|
| Temperature (°C) | 20 | 60.3 | sci-hub.se |
| 25 | 96.7 | sci-hub.se | |
| 30 | Optimal | nih.govsci-hub.se | |
| 37 | 85.2 | sci-hub.se | |
| 42 | 58.6 | sci-hub.se | |
| pH | 4.0 | 40.2 | sci-hub.se |
| 7.0 | Optimal | nih.govsci-hub.se |
Alternative Biochemical Pathways in Terephthalate Degradation
While hydrolysis is the primary route for initiating the breakdown of terephthalate esters, alternative biochemical reactions can also occur under specific conditions.
Transesterification is a process where the alcohol group of an ester is exchanged for another alcohol. In the context of phthalate (B1215562) ester biodegradation, this mechanism has been observed as an alternative pathway. d-nb.info For instance, in soil contaminated with Diethyl phthalate (DEP) and methanol (B129727), the formation of intermediates such as ethyl methyl phthalate and dimethyl phthalate was reported. nih.gov This suggests that microbial enzymes can catalyze a transesterification reaction, substituting the original ethyl groups with methyl groups from methanol. nih.gov
While this specific study focused on Diethyl phthalate, the potential for similar enzymatic transesterification exists for other phthalate esters, including this compound, especially in co-contaminated environments where other alcohols are present. d-nb.infonih.gov This alternative pathway highlights the metabolic versatility of microorganisms in transforming xenobiotic compounds.
Anaerobic Degradation Pathways of Terephthalate Derivatives
The anaerobic biodegradation of this compound (DET) and other terephthalate derivatives is a multi-step process involving various microbial communities. The initial and critical step in the breakdown of dialkyl terephthalates, such as DET and dimethyl terephthalate (DMT), is the hydrolysis of the ester sidechains. nih.gov This reaction cleaves the ester bonds, releasing the corresponding alcohol (ethanol in the case of DET) and forming the primary intermediate, terephthalic acid (TPA), also known as para-phthalic acid. nih.govnih.gov
Once formed, TPA undergoes further degradation under anaerobic conditions, a process that is often syntrophic, requiring the cooperation of different microbial groups. The rate-limiting step in the complete mineralization of dimethyl terephthalate has been identified as the fermentation of the TPA intermediate. nih.gov A proposed pathway for the anaerobic catabolism of TPA involves its initial decarboxylation to form benzoate (B1203000). nih.gov This benzoate then enters the central anaerobic degradation pathway for aromatic compounds by being converted to benzoyl coenzyme A (benzoyl-CoA). nih.govresearchgate.net From this central intermediate, the aromatic ring is dearomatized and subsequently cleaved, leading to the production of acetate (B1210297), hydrogen, and carbon dioxide. These products are then utilized by methanogenic archaea to produce methane (B114726), completing the mineralization process. nih.gov
The efficiency of this degradation pathway can be influenced by environmental conditions and the presence of other compounds. For instance, the anaerobic degradation of terephthalate can be inhibited by the presence of benzoate and acetate. nih.gov This inhibition is partially irreversible and can lead to a significant decrease or complete loss of terephthalate-degrading activity. nih.gov Furthermore, the degradation process can be irreversibly inhibited by periods without substrate availability, highlighting the sensitivity of the microbial consortia involved. nih.gov
| Step | Reactant | Key Transformation | Product(s) | Reference |
|---|---|---|---|---|
| 1 | This compound (DET) | Hydrolysis of ester bonds | Terephthalic Acid (TPA) + Ethanol | nih.govnih.gov |
| 2 | Terephthalic Acid (TPA) | Decarboxylation | Benzoate | nih.gov |
| 3 | Benzoate | Conversion to central intermediate | Benzoyl-CoA | nih.govresearchgate.net |
| 4 | Benzoyl-CoA | Ring reduction and cleavage | Acetate, H₂, CO₂ | nih.gov |
| 5 | Acetate, H₂, CO₂ | Methanogenesis | Methane (CH₄) + CO₂ | nih.gov |
Bioremediation Potential of this compound in Contaminated Environments
This compound is considered susceptible to biodegradation in the environment, with microbial metabolism being the primary mechanism for its removal from natural soils. nih.govinchem.org This inherent biodegradability underscores the significant potential for using bioremediation strategies to treat environments contaminated with DET and related phthalate esters.
Several microorganisms have been identified that can degrade DET and its derivatives. For example, the bacterium Delftia sp. strain WL-3 was found to be capable of utilizing DET as its sole source of carbon for growth, degrading 94% of an initial 5 g/L concentration within seven days. nih.gov This strain demonstrated stable degradation over a wide range of pH (6.0-9.0) and temperature (20-42°C) conditions. nih.gov Although this particular study focused on aerobic degradation, it highlights the existence of robust microbial catalysts for DET breakdown. In anaerobic settings, various consortia of microorganisms present in granular sludge and digested sewage sludge have been shown to completely mineralize terephthalate and its dimethyl ester. nih.gov
Bioremediation technologies, particularly those involving bioaugmentation, have shown great promise for cleaning up phthalate-contaminated sites. Bioaugmentation involves introducing specific microorganisms or microbial consortia to a contaminated environment to enhance the degradation of target pollutants. The use of a bioslurry reactor, which maintains contaminated soil in a suspended liquid phase, is one effective approach. Studies on the bioremediation of soil contaminated with phthalate esters in augmented slurry reactors have demonstrated high removal efficiencies. For instance, over 99% degradation of diethyl phthalate (DEP), an isomer of DET, was achieved within 48 hours of operation. taylorfrancis.com This rapid degradation showcases the efficacy of combining biological treatment with engineered systems. taylorfrancis.com
Recent advances in synthetic biology also offer novel avenues for the bioremediation of terephthalate. Genetic bioaugmentation, which involves delivering the necessary pollutant-degrading genes to the resident microbial community via mobile genetic elements like plasmids, is a promising strategy. biorxiv.org Researchers have engineered environmental plasmids to carry synthetic gene sets that allow bacteria to consume terephthalate. In soil microcosm experiments, bacteria carrying these engineered plasmids achieved complete breakdown of 3.2 mg/g of terephthalate within eight days, demonstrating the potential for in-situ bioremediation of complex environments like soil. biorxiv.org
| Microorganism/System | Compound | Degradation Efficiency | Timeframe | Optimal Conditions | Reference |
|---|---|---|---|---|---|
| Delftia sp. WL-3 | This compound (DET) | 94% degradation (of 5 g/L) | 7 days | pH: 7.0, Temp: 30°C | nih.gov |
| Augmented Slurry Reactor | Diethyl Phthalate (DEP) | >99% degradation | 48 hours | Not specified | taylorfrancis.com |
| Engineered P. putida (with plasmid) | Terephthalate (TPA) | Complete degradation (of 3.2 mg/g) | 8 days | Soil microcosm | biorxiv.org |
| Anaerobic Sludge | Dimethyl Terephthalate (DMT) | Complete mineralization | Variable (lag phases of 17-156 days) | Anaerobic | nih.gov |
Advanced Applications of Diethyl Terephthalate in Materials Science and Engineering
Diethyl Terephthalate (B1205515) as a Monomer in Advanced Polymer Synthesis
Diethyl terephthalate (DET) serves as a crucial monomer in the synthesis of advanced polymers, most notably in alternative and sustainable routes for producing poly(ethylene terephthalate) (PET). chemimpex.com Its role is pivotal in both traditional ethanol-mediated production processes and in the development of next-generation bio-based plastics.
Role in Poly(ethylene terephthalate) (PET) Production via Ethanol-Mediated Routes
The conventional industrial synthesis of poly(ethylene terephthalate) (PET) typically involves either the direct esterification of terephthalic acid (TPA) with ethylene (B1197577) glycol (EG) or the transesterification of dimethyl terephthalate (DMT) with EG. rsc.orgnih.gov However, an alternative pathway utilizes this compound (DET) in an ethanol-mediated process known as ethanolysis. This process involves the transesterification of PET waste with ethanol (B145695) to yield DET and ethylene glycol. google.com
This chemical recycling method is significant because the resulting DET can be purified and subsequently used as a monomer to produce new PET. google.com The reaction involves heating PET with ethanol, often under pressure and at temperatures between 180°C and 300°C, to break down the polymer chain. google.com The primary products, DET and ethylene glycol, can then be separated through distillation. google.com This ethanolysis route is advantageous as it can handle a wide range of PET waste and is less sensitive to impurities compared to other recycling methods. google.com The recovered DET can be reintroduced into the PET production chain, creating a closed-loop system. google.com
Development of 100% Bio-based Poly(ethylene terephthalate) Precursors Utilizing this compound Routes
The pursuit of sustainable polymers has driven significant research into producing PET from entirely renewable resources. slideshare.net this compound is a key intermediate in several promising pathways to 100% bio-based PET. york.ac.ukresearchgate.net These routes aim to replace petroleum-derived TPA or DMT with bio-derived equivalents.
Another innovative cascade process produces DET from biomass-derived muconic acid, ethanol, and ethylene. researchgate.netresearchgate.net This two-step process first involves an esterification and Diels-Alder reaction to form a substituted cyclohexene (B86901), followed by a palladium-catalyzed dehydrogenation to yield DET. researchgate.net This method has achieved a total yield of 80.6% based on the initial amount of muconic acid. researchgate.net The key reactions and their reported yields are detailed in the table below.
| Bio-based Feedstock | Key Reaction Steps | Catalyst | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| 2,5-Furandicarboxylic acid diethyl ester (FDEC) + Ethylene | Diels-Alder addition & Dehydration | Heterogeneous Lewis acid | Up to 59% yield (Diels-Alder step) | york.ac.ukresearchgate.net |
| trans,trans-Muconic acid + Ethanol + Ethylene | Esterification & Diels-Alder reaction | Silicotungstic acid | >99.0% selectivity for cycloadducts | researchgate.net |
| trans,trans-Muconic acid derived intermediates | Dehydrogenation | Palladium-based | 80.6% total yield of DET | researchgate.net |
These bio-based DET synthesis routes are critical for producing the aromatic component of PET from renewable sources, complementing the already commercially available bio-based ethylene glycol to enable the manufacture of 100% bio-PET. mdpi.com
This compound in Functional Materials Design
This compound is not only a monomer for commodity plastics but also a building block for advanced functional materials. Its integration into various polymer structures can impart specific properties, leading to applications in energy storage and high-performance materials.
Integration of this compound with Conducting Polymers for Energy Storage Applications
The successful combination requires good chemical compatibility and energy matching between DET and the polymer backbone. diva-portal.org Studies have shown that DET achieves a stable and well-defined electrochemical response when paired with conducting polymers like PEDOT in specific electrolytes. diva-portal.org This indicates that the terephthalate unit can effectively undergo redox reactions while being supported by the conductive polymer matrix. Such composite materials are promising for designing high-capacity electrodes for batteries and other energy storage devices. diva-portal.orgmdpi.com The use of waste PET as a source for terephthalate components in polymer electrolytes for lithium-ion batteries is also an emerging area of research, highlighting a sustainable approach to functional material design. researchgate.net
Synthesis and Characterization of Novel Polyester (B1180765) Derivatives Incorporating Terephthalate Units
Beyond PET, this compound and its parent acid are used to synthesize a wide range of novel polyester derivatives with tailored properties. dei.so By reacting terephthaloyl dichloride (derived from terephthalic acid) or transesterifying DET with various novel diols, new polyesters can be created. scielo.br For example, polyesters containing Schiff-base units have been prepared by solution polycondensation of terephthaloyl dichloride with custom-synthesized diols. scielo.br
These novel polyesters are characterized using various analytical techniques to understand their structure and properties.
FTIR and NMR Spectroscopy are used to confirm the chemical structure and the successful incorporation of the terephthalate units into the polymer chain. scielo.br
Viscometry helps in determining the molecular weight of the synthesized polymers. scielo.br
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate thermal stability and transitions like the glass transition temperature (Tg). scielo.brmdpi.com
For instance, a synthesized polyester containing a Schiff-base unit showed a 10% weight loss temperature at 280°C and a glass transition temperature of 170°C, indicating moderate thermal stability. scielo.br The incorporation of different comonomers, such as bio-based isosorbide (B1672297), with terephthalate units allows for the creation of copolyesters with tunable thermal and mechanical properties. nih.govacs.org
Research on Enhanced Material Performance via this compound Incorporation (e.g., improved thermal stability, mechanical properties)
The incorporation of the rigid terephthalate unit, often via DET or its derivatives, into polymer structures is a well-established strategy to enhance material performance. chemimpex.com The aromatic ring in the terephthalate moiety imparts stiffness and stability to the polymer backbone.
Thermal Stability: Blending PET (made from terephthalate units) with other polymers or creating copolyesters can significantly improve thermal properties. For example, blending PET with a bio-based terpolyester (PEICT) has been shown to increase the glass transition temperature (Tg) and the heat distortion temperature (HDT) of the resulting material. nih.gov This enhancement is attributed to the rigid molecular structure of the comonomers and potential transesterification reactions during melt blending. nih.gov The addition of fillers like graphene to a PET matrix has also been shown to improve thermal stability. ias.ac.in
Mechanical Properties: The rigid nature of the terephthalate unit generally leads to an increase in the strength and stiffness of polymers. In poly(ethylene-co-isosorbide terephthalate) (PEIT) copolyesters, increasing the content of the rigid isosorbide monomer alongside the terephthalate unit raised the tensile strength from 58.8 to 68.7 MPa. nih.gov Similarly, reinforcing PET with fillers like glass fibers or graphene particles significantly increases tensile strength. ias.ac.inmdpi.com
The table below summarizes the impact of incorporating terephthalate units and other modifications on polymer properties.
| Polymer System | Modification | Observed Improvement | Reference |
|---|---|---|---|
| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Increased isosorbide content (0-20 mol%) | Tg increased from 80°C to 101°C; Tensile strength increased from 58.8 to 68.7 MPa | nih.gov |
| PET/Graphene Composites | Addition of 2 wt% graphene | Improved thermal stability and increased tensile strength | ias.ac.in |
| PET/Bio-Based Terpolyester (EZT) Blends | Blending PET with EZT | Increased glass transition temperature (Tg) and heat distortion temperature (HDT) | nih.gov |
This research demonstrates that this compound and the resulting terephthalate units are fundamental components for designing advanced materials with superior thermal and mechanical performance. chemimpex.comresearchgate.net
Advanced Analytical Methodologies in Diethyl Terephthalate Research
Chromatographic Techniques for Analysis and Quantification of Diethyl Terephthalate (B1205515) and Related Compounds
Chromatography is a cornerstone for separating complex mixtures, making it essential for analyzing Diethyl terephthalate in various matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Size-Exclusion Chromatography (SEC) provide powerful tools for detection, quantification, and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound. restek.com It offers excellent chromatographic resolution and definitive identification based on mass spectra. restek.comgcms.cz The method is suitable for quantifying this compound and its related products, such as those formed during the depolymerization of Polyethylene (B3416737) terephthalate (PET). nih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. gcms.cz The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification and quantification. restek.com For phthalates and terephthalates, electron ionization (EI) is a common technique that is powerful, reproducible, and does not suffer from the ion suppression effects that can be seen in other methods. nih.gov Many phthalates share a common base peak ion at m/z 149, which can complicate the analysis of coeluting compounds, making good chromatographic separation crucial. restek.comgcms.cz
A key application is the quantification of PET in environmental samples, where the polymer is first depolymerized to a terephthalate ester (like Dimethyl terephthalate), which is then analyzed by GC-MS. nih.gov This approach allows for reliable quantification in complex matrices such as sediments, sewage sludge, and indoor dust. nih.gov
Table 1: Example GC-MS Parameters for Terephthalate Analysis
| Parameter | Value/Condition | Source |
| Column | DB-5MS or similar non-polar column | oregonstate.edu |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Split/Splitless | oregonstate.edu |
| Oven Program | Initial hold, followed by temperature ramps to achieve separation | nih.govoregonstate.edu |
| MS Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) | nih.govoregonstate.edu |
| Ionization | Electron Ionization (EI) at 70 eV | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of non-volatile or thermally unstable compounds related to this compound. nih.gov It is widely used to monitor the products of PET depolymerization, such as Terephthalic acid (TPA), Mono(2-hydroxyethyl) terephthalate (MHET), and Bis(2-hydroxyethyl) terephthalate (BHET). nih.govresearchgate.netnih.gov
Reverse-phase HPLC using a C18 column is the most common method for this type of analysis. nih.gov The separation is typically achieved using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is most often performed using a UV detector, as the aromatic ring in terephthalate derivatives exhibits strong absorbance in the 240–244 nm range. nih.govgoogle.com This allows for sensitive and accurate quantification of the reaction products. nih.gov HPLC methods can be scaled up for the preparative separation and isolation of impurities. sielc.com
The technique is crucial for studying the kinetics of reactions, such as the enzymatic hydrolysis of PET, by quantifying the formation of TPA, MHET, and BHET over time. nih.gov In more advanced setups, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide definitive identification of unknown intermediates and byproducts. nih.govrsc.org
Table 2: Typical HPLC Conditions for Analysis of PET Depolymerization Products
| Parameter | Value/Condition | Source |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) | nih.govsielc.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | google.comgovst.edu |
| Detection | UV Absorbance at ~240 nm | nih.govgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 18 °C) | google.com |
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical tool for characterizing the molecular weight distribution of polymers and oligomers. In the context of this compound research, SEC is primarily used to study the products of PET depolymerization. mdpi.com It provides critical insights into how reaction conditions affect the breakdown of long polymer chains into shorter oligomers. mdpi.comrsc.org
During PET glycolysis, the polymer is broken down into a mixture of monomers (like BHET) and oligomers of varying chain lengths. researchgate.net SEC separates these molecules based on their hydrodynamic volume in solution. mdpi.com Larger molecules elute first, while smaller molecules elute later. This allows researchers to track the decrease in molecular weight of the polymer as the reaction progresses. mdpi.com
By analyzing residual PET flakes and the soluble oligomer products, researchers can understand the kinetics and mechanism of the depolymerization process. mdpi.com This information is vital for optimizing reaction conditions to target specific products, whether it's the complete depolymerization to monomers or the controlled production of telechelic oligomers for use in creating new value-added materials. rsc.org
Table 3: SEC Application in PET Glycolysis Research
| Application | Finding | Source |
| Monitoring Molecular Weight | SEC analysis shows that during glycolysis, the molecular weight distribution of residual solid PET shifts to lower values, indicating that depolymerization occurs via a scission reaction. | mdpi.com |
| Product Characterization | The technique is used to characterize the molecular weight of oligomers produced, with studies showing access to products in the range of 2,000–10,000 Daltons depending on reaction conditions. | rsc.orgrsc.org |
| Kinetic Studies | SEC helps establish that the depolymerization of high molecular weight PET to its oligomer is faster than the subsequent breakdown of the oligomer to its monomer. | acs.org |
Spectroscopic Characterization Techniques in this compound Research
Spectroscopic techniques provide detailed information about molecular structure and functional groups. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools for the structural elucidation of this compound and for monitoring the chemical changes that occur during its synthesis or subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its derivatives. nih.gov Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. semanticscholar.org
In the ¹H NMR spectrum of a related compound, Bis(2-hydroxyethyl) terephthalate (BHET), the aromatic protons of the terephthalate ring typically appear as a singlet at around 8.1 ppm. researchgate.net The methylene (B1212753) protons adjacent to the ester oxygen (COO-CH₂) and those adjacent to the hydroxyl group (CH₂-OH) appear as distinct triplets. ekb.eg For this compound, one would expect to see a singlet for the aromatic protons, a quartet for the methylene protons (-O-CH₂-), and a triplet for the methyl protons (-CH₃).
¹³C NMR spectroscopy provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons. rsc.org NMR is also a powerful tool for reaction monitoring. For example, during the glycolysis of PET, the formation of the BHET monomer can be followed by observing the appearance of its characteristic NMR signals. ekb.eg
Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts for Terephthalate Esters
| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) | Source |
| ¹H | Aromatic Protons (in terephthalate ring) | ~8.1 | researchgate.net |
| ¹H | Methylene Protons (-COO-CH₂ -) | ~4.3 - 4.4 | researchgate.netekb.eg |
| ¹H | Methylene Protons (-CH₂ -OH in BHET) | ~3.7 - 3.9 | researchgate.netekb.eg |
| ¹³C | Carbonyl Carbon (-C =O) | ~165 - 175 | rsc.org |
| ¹³C | Aromatic Carbons (quaternary) | ~132 - 134 | rsc.org |
| ¹³C | Aromatic Carbons (-CH) | ~128 - 131 | rsc.org |
| ¹³C | Methylene Carbon (-O-CH₂ -) | ~61 - 65 | rsc.orgresearchgate.net |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. scribd.com It is widely applied in the analysis of this compound and related compounds to confirm their structure and to monitor reaction progress. semanticscholar.orgekb.eg
The FT-IR spectrum of a terephthalate ester is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the ester carbonyl group (C=O), which appears around 1715-1720 cm⁻¹. ekb.egresearchgate.net Other significant peaks include those for the C-O stretching of the ester linkage, C-H stretching of the alkyl and aromatic groups, and the characteristic absorptions of the benzene (B151609) ring. ekb.eg
FT-IR is particularly useful for monitoring reactions like the glycolysis of PET. The progress of the reaction can be tracked by observing the appearance of a broad hydroxyl (-OH) band around 3450 cm⁻¹ (from the hydroxyl end groups of the BHET product) and changes in the carbonyl region. ekb.eg In-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy can even be used to measure spectra under high-temperature reaction conditions, providing real-time molecular-level information about the transformation process. researchgate.net
Table 5: Key FT-IR Absorption Bands for Terephthalate Esters
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Source |
| ~3450 | O-H Stretch (present in hydrolysis/glycolysis products like BHET) | ekb.eg |
| ~2950 | C-H Stretch (Alkyl) | ekb.eg |
| ~1715 | C=O Stretch (Ester Carbonyl) | ekb.egresearchgate.net |
| ~1411-1504 | C=C Stretch (Aromatic Ring) | ekb.eg |
| ~1135 | C-O Stretch | ekb.eg |
| ~721 | C-H Bend (Aromatic) | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electrochemical and Colorimetric Studies of Terephthalate Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate the electronic transitions in molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy serves as a valuable tool for monitoring chemical reactions and quantifying the concentration of species in solution, particularly in electrochemical and colorimetric studies. The underlying principle of this technique is the absorption of UV or visible light by a molecule, which promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
In studies related to the degradation of polyethylene terephthalate (PET), a polymer structurally related to this compound, UV-Vis spectroscopy is frequently used to monitor the formation of degradation products such as terephthalic acid (TPA), mono-(2-hydroxyethyl) terephthalate (MHET), and bis-(2-hydroxyethyl) terephthalate (BHET). These terephthalate derivatives exhibit characteristic UV absorbance peaks that allow for their detection and quantification. For instance, terephthalic acid has shown absorption maxima at approximately 190 nm, 241 nm, and 285 nm researchgate.net. The increase in absorbance at specific wavelengths, such as around 240-244 nm, can be correlated with the total concentration of soluble aromatic products released during the breakdown of the polymer acs.org.
While specific spectroelectrochemical studies on this compound are not extensively detailed in the provided search results, the coupling of UV-Vis spectroscopy with electrochemical techniques is a well-established method for studying the redox behavior of electroactive species. This combined approach, known as spectroelectrochemistry, allows for the in-situ monitoring of changes in the electronic spectra of a molecule as its oxidation state is altered electrochemically. For terephthalate derivatives, this could involve monitoring the formation and decay of radical anions or other intermediates during electrochemical reduction or oxidation processes.
Colorimetric studies often rely on a change in the color of a solution, which is quantifiable by UV-Vis spectroscopy. A colorimetric assay for the hydrolysis of PET has been developed using the pH-indicating dye phenol (B47542) red. As the hydrolysis of PET produces carboxylic acid end groups, the resulting decrease in pH causes a color change in the phenol red, which can be monitored by measuring the absorbance at a specific wavelength (e.g., 558 nm) acs.org. This principle could be adapted to develop colorimetric methods for detecting and quantifying the hydrolysis of this compound.
| Parameter | Value | Reference |
| Terephthalic Acid Absorbance Maxima | 190 nm, 241 nm, 285 nm | researchgate.net |
| Shared Absorbance Peak for BHET, MHET, and TPA | 240-244 nm | acs.org |
Other Advanced Analytical Techniques for this compound Systems
Electrochemical techniques are powerful tools for investigating the redox properties of molecules like this compound. Cyclic voltammetry (CV) and chronoamperometry are two such methods that provide insights into the electron transfer processes a molecule can undergo.
Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. This technique can reveal the oxidation and reduction potentials of a substance and provide information about the stability of the resulting redox species. In studies of molecular analogues of PET, including this compound, cyclic voltammetry has been employed to understand their reduction chemistry. Research has shown that the radical anions of para-dicarboxylate esters, such as those derived from this compound, can be generated at cathodes and are stable under an inert atmosphere. The formation of these intensely colored radical species can be observed visually and studied through their electrochemical behavior.
While a detailed cyclic voltammogram for this compound was not found in the search results, a study on the closely related compound, diethyl phthalate (B1215562) (DEP), provides analogous insights. The cyclic voltammetry of DEP on a boron-doped diamond (BDD) electrode in a sodium sulfate (B86663) solution revealed a distinct anodic peak at approximately +1.34 V versus a silver/silver chloride (Ag/AgCl) reference electrode, which was attributed to the oxidation of DEP. The absence of a corresponding reduction peak indicated that the electrochemical oxidation of DEP at the BDD electrode is an irreversible process. This suggests that the oxidation of the aromatic ring or the ester functionalities leads to products that are not easily reduced back to the parent molecule under the experimental conditions.
Chronoamperometry involves stepping the potential of the electrode to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This technique is often used to study the kinetics of electrochemical reactions and to determine diffusion coefficients of electroactive species. While specific chronoamperometric data for this compound was not available in the provided search results, this method could be applied to study the kinetics of the electron transfer to or from this compound, complementing the information obtained from cyclic voltammetry.
The redox behavior of terephthalate esters is of interest in the context of electrochemical recycling of PET. The electrochemical reduction of the ester linkages, potentially proceeding through the formation of radical anions, is a key step in the depolymerization of the plastic into its constituent monomers.
| Technique | Observation for a Related Compound (Diethyl Phthalate) | Implication for this compound |
| Cyclic Voltammetry | Irreversible oxidation peak at ~+1.34 V vs Ag/AgCl | Suggests that this compound likely undergoes irreversible oxidation. |
| Electrochemical Reduction | Formation of stable radical anions for terephthalate esters | Indicates that this compound can be electrochemically reduced to form radical anions, a key step in potential electrochemical recycling pathways. |
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that is widely used to examine the surface topography of materials at the micro- and nanoscale. In the field of polymer science, and particularly in biodegradation studies of polyesters like polyethylene terephthalate (PET), SEM is an indispensable tool for visualizing the physical changes that occur on the polymer surface as a result of microbial activity.
The biodegradation of PET and related polyesters is a surface-erosion process. Microorganisms that can degrade these polymers, such as certain bacteria and fungi, secrete enzymes that hydrolyze the ester bonds in the polymer chains. This enzymatic action leads to the breakdown of the polymer and results in distinct morphological changes on its surface. SEM analysis allows researchers to directly observe these changes, providing qualitative and semi-quantitative evidence of biodegradation.
In a study investigating the biodegradation of this compound and PET by a novel bacterial strain, Delftia sp. WL-3, SEM was used to examine the surface of a PET film after two months of inoculation. The SEM images revealed the formation of obvious cracks on the film's surface, indicating that the bacterium was capable of degrading the polymer.
Other studies on the microbial degradation of PET have reported similar observations using SEM. For example, the incubation of PET films with engineered Clostridium thermocellum resulted in the appearance of cavities and holes on the surface, which increased in number over time. As the enzymatic hydrolysis progressed, cracks and crevices formed and became larger. Similarly, the bacterium Ideonella sakaiensis, known for its ability to degrade and assimilate PET, was shown to cause numerous degradation traces on the surface of PET films when viewed under an SEM. The formation of pits and cavities is a common feature observed in the biodegradation of various PET materials by I. sakaiensis.
These morphological alterations are a direct consequence of the enzymatic breakdown of the polymer chains, leading to the erosion of the material. The extent and nature of these surface changes, as visualized by SEM, can provide valuable information about the efficiency of the degrading microorganisms and the mechanisms of biodegradation.
| Polymer | Microorganism | Observed Surface Morphological Changes (via SEM) |
| Polyethylene terephthalate (PET) | Delftia sp. WL-3 | Obvious cracks |
| Polyethylene terephthalate (PET) | Engineered Clostridium thermocellum | Cavities, holes, cracks, and crevices |
| Polyethylene terephthalate (PET) | Ideonella sakaiensis | Numerous degradation traces, pits, and cavities |
Theoretical and Computational Studies of Diethyl Terephthalate and Its Reactions
Quantum Chemical Calculations (e.g., Density Functional Theory) for Diethyl Terephthalate (B1205515) Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.comnrel.govfrontiersin.orgfrontiersin.org DFT methods are used to predict molecular geometries, vibrational frequencies, and various electronic properties that govern how a molecule will interact with other chemical species. acs.orgnih.gov
Reactivity descriptors derived from DFT, such as chemical potential and chemical hardness, can predict the reactive behavior of a molecule. nih.gov These parameters help in understanding the charge transfer capabilities and the resistance of the molecule to changes in its electron distribution during a chemical reaction. nih.gov
Interactive Table: Example of DFT-Calculated Properties for Reactivity Analysis
Understanding the mechanism of a chemical reaction requires identifying the sequence of elementary steps, including any transient intermediates and the high-energy transition states that connect them. Computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM) simulations, are particularly effective for elucidating these complex reaction pathways. acs.orgacs.orgresearchgate.net
Thermodynamic analysis is crucial for determining whether a reaction is favorable and for understanding the relative stability of reactants, intermediates, and products. Computational methods can be used to calculate the Gibbs free energy of formation for various compounds and the corresponding Gibbs free energy of reaction. nih.gov
The energy barrier for the deacylation step in PET hydrolysis has been computationally determined to be around 20.4 kcal/mol, which aligns well with experimental values of 18.0 kcal/mol. acs.orgacs.org This agreement between computational and experimental results highlights the predictive power of these theoretical models. Such analyses of the energy landscape are vital for understanding reaction rates and identifying potential bottlenecks in a reaction pathway. nih.gov
Molecular Modeling and Simulation of Diethyl Terephthalate Interactions in Complex Systems
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time, providing insights into their interactions within complex environments. nih.govacs.org These simulations can model systems ranging from a single molecule in a solvent to large polymeric assemblies.
Coarse-grained (CG) molecular dynamics simulations have been developed for PET, where groups of atoms are represented as single particles to allow for the simulation of larger systems over longer timescales. figshare.com These CG models have been successful in reproducing the structural and dynamic properties of PET chains as determined from more detailed atomistic simulations. figshare.com Such studies provide information on chain entanglement, radius of gyration, and self-diffusivity, which are important for understanding the macroscopic properties of the material. figshare.com
Reactive MD simulations have also been employed to investigate the chemical reactions of PET, such as hydrolysis and thermal degradation. nih.gov These simulations can track the formation and consumption of various chemical species over time, elucidating the interplay between different reaction pathways. For example, simulations of PET hydrolysis have shown the initial production of terephthalic acid, followed by its subsequent reaction into other products, indicating that it is not the terminal product under certain conditions. nih.gov
Kinetic Modeling of this compound Related Reactions
Kinetic modeling involves the development of mathematical models to describe the rates of chemical reactions. These models are essential for understanding how reaction conditions such as temperature, pressure, and catalyst concentration affect the reaction outcome.
For reactions involving terephthalates, kinetic models have been developed for processes like hydrolysis and glycolysis. A kinetic model for the hydrolysis of dimethyl terephthalate, a close analog of this compound, was developed based on experimental data. researchgate.net This model considered the two-step reaction: the hydrolysis of DMT to monomethyl terephthalate (MMT) and the subsequent hydrolysis of MMT to terephthalic acid (TPA). The study found that the first step is relatively fast and irreversible, while the second step is slower and reversible. researchgate.net
Table: Activation Energies for Dimethyl Terephthalate Hydrolysis
| Reaction Step | Activation Energy (kJ mol⁻¹) |
|---|---|
| DMT to MMT | 95 |
| MMT to TPA | 64 |
Source: Kinetic model developed from experimental data on dimethyl terephthalate hydrolysis. researchgate.net
Similarly, kinetic models have been proposed for PET glycolysis, which is the depolymerization of PET using ethylene (B1197577) glycol. mdpi.com These models account for the various reactions occurring, including the breakdown of the polymer into the monomer bis(2-hydroxyethyl) terephthalate (BHET) and its intermediates.
A key application of kinetic modeling is the development of predictive models that can be used to design, optimize, and control industrial chemical processes. psu.edu These models are validated by comparing their predictions with experimental data obtained under various operating conditions.
For PET synthesis, kinetic models have been developed to describe the direct esterification process. researchgate.net A method using a genetic algorithm has been proposed to identify the reaction rate parameters from plant data, demonstrating the successful application of computational techniques to real-world industrial processes. researchgate.net The performance of the reactor was found to be strongly dependent on the dissolution of solid terephthalic acid in the reaction mixture. researchgate.net
In the area of PET recycling, a kinetic model for PET glycolysis was developed and validated against over 300 experimentally determined data points at various reaction times, temperatures, and catalyst concentrations. mdpi.com The model was able to accurately describe the observed phenomena. Additionally, the model was used to validate the hypothesis that intermediates and the final product (BHET) are in a reactive equilibrium. mdpi.com Such validated models are invaluable for scaling up and optimizing chemical recycling processes.
Computational Quantification of Catalytic Mechanisms in Terephthalate Chemistry
Computational methods are extensively used to investigate the mechanisms of catalyzed reactions, providing a level of detail that is often inaccessible through experiments alone. These studies can quantify the effects of a catalyst on the reaction's energy landscape, explaining how it accelerates the reaction rate.
For terephthalate chemistry, computational studies have provided significant insights into both enzymatic and organocatalytic reactions. The catalytic mechanism of the enzyme PETase has been detailed using QM/MM simulations. nih.govnih.gov These calculations have quantified the activation energy for the degradation of a PET model to be as low as 34.1 kJ mol⁻¹. nih.govnih.gov The simulations also identified key amino acid residues in the enzyme's active site that are crucial for its catalytic activity. biorxiv.org
Computational investigations have also been performed on the organocatalyzed transesterification and amidation of PET models. ibm.com These studies compared reaction pathways with a lone catalyst versus those with an additional co-catalyst molecule (an alcohol or amine). The calculations suggested that the combination of an organocatalyst with a co-catalyst is typically more activating. ibm.com Furthermore, it was demonstrated that while transesterification may be faster, amidation leads to more stable products, making it a potentially irreversible process. ibm.com
DFT has also been used to understand the role of solid acid catalysts in the synthesis of terephthalate intermediates. pnas.org A computational study elucidated the role of Lewis acid sites in catalyzing the Diels-Alder reaction between ethylene and oxidized derivatives of 5-hydroxymethylfurfural (B1680220), a bio-based route to terephthalic acid. pnas.org
Future Directions and Emerging Research Avenues for Diethyl Terephthalate
Innovations in Sustainable Production of Diethyl Terephthalate (B1205515) and its Bio-based Derivatives
The transition away from petrochemical feedstocks is a primary goal in the chemical industry. Research into the sustainable production of diethyl terephthalate and its derivatives is centered on the utilization of renewable biomass.
One promising route involves the use of biomass-derived muconic acid. A two-step cascade synthesis has been developed to produce this compound from muconic acid, ethanol (B145695), and ethylene (B1197577). This process begins with an esterification and Diels-Alder reaction to form a substituted cyclohexene (B86901), followed by a dehydrogenation step to yield DET. This pathway is notable for its high efficiency, achieving a total yield of 80.6% based on the initial amount of muconic acid.
Another significant area of innovation is the synthesis of bio-based this compound from 2,5-furandicarboxylic acid diethyl ester (FDCA diethyl ester), which can be derived from sugars. A greener, solventless, one-pot reaction has been demonstrated, involving a Lewis acid-catalyzed Diels-Alder addition and dehydration of FDCA diethyl ester with ethylene. This method offers a high atom economy and yields of up to 59% for the key Diels-Alder step, presenting a viable alternative to conventional production methods.
Lignin (B12514952), an abundant and underutilized component of biomass, is also being explored as a potential feedstock for producing aromatic compounds like terephthalic acid, a direct precursor to DET. The catalytic pyrolysis of biomass can yield p-xylene (B151628), which is then oxidized to terephthalic acid. While challenges in commercial viability remain, these bio-based routes represent a significant step towards a 100% bio-based polyethylene (B3416737) terephthalate (PET) and, by extension, other terephthalate-based materials.
| Feedstock | Synthesis Route | Key Process | Reported Yield/Conversion | Reference |
| Muconic Acid, Ethanol, Ethylene | Cascade Synthesis | Esterification, Diels-Alder, Dehydrogenation | 80.6% total yield of DET | |
| 2,5-Furandicarboxylic Acid Diethyl Ester, Ethylene | One-pot Solventless Synthesis | Lewis Acid Catalyzed Diels-Alder Addition and Dehydration | Up to 59% yield for Diels-Alder step | |
| Lignocellulosic Biomass | Catalytic Pyrolysis and Oxidation | Production of p-xylene followed by oxidation to terephthalic acid | - |
Development of Highly Efficient and Selective Catalytic Systems for this compound Transformations
The development of advanced catalytic systems is crucial for both the synthesis and transformation of this compound into other valuable chemicals. Research is focused on improving catalyst efficiency, selectivity, and reusability, particularly for reactions like hydrogenation and transesterification.
For the synthesis of DET from biomass-derived muconic acid, silicotungstic acid has been identified as a highly effective catalyst for the esterification and Diels-Alder reaction step, achieving nearly 100% conversion of muconic acid with over 99.0% selectivity to the cycloadducts. The subsequent dehydrogenation is efficiently catalyzed by palladium.
In the context of transforming terephthalate esters, significant research has been conducted on the hydrogenation of dimethyl terephthalate (DMT), a close analog of DET. Bimetallic ruthenium-nickel catalysts supported on carbon nanotubes (Ru-Ni/CNT) have shown high efficiency for the hydrogenation of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a valuable monomer. Under optimized conditions, these catalysts achieve high conversion and selectivity and demonstrate good stability over multiple cycles. Similarly, potassium-modified nickel on silica (B1680970) (Ni/SiO2) catalysts have been developed for the selective hydrogenation of DMT, reaching up to 97% selectivity for DMCD. The potassium modification is believed to promote the formation of active Ni(0) species and reduce unwanted side reactions. These catalytic systems hold great promise for the selective hydrogenation of DET as well.
Transesterification and alcoholysis are key reactions for both the synthesis of novel terephthalate esters and the chemical recycling of PET, where DET can be a product. Zinc acetate (B1210297) is a well-established and effective catalyst for the ethanolysis of PET to produce this compound. More recent research has explored the use of mesoporous Beta zeolite supported zinc oxide (Zn-Beta-meso) for the methanolysis of PET to DMT, achieving a near-quantitative yield in a very short reaction time. The highly dispersed zinc species are identified as the active sites for this transformation. Ionic liquids have also been investigated as catalysts for PET ethanolysis, enabling high yields of DET under relatively mild conditions.
| Reaction | Catalyst System | Substrate | Product(s) | Key Findings | Reference |
| Esterification / Diels-Alder | Silicotungstic Acid | Muconic Acid, Ethanol, Ethylene | DET Precursors | ~100% conversion, >99% selectivity | |
| Dehydrogenation | Palladium on Carbon (Pd/C) | DET Precursors | This compound (DET) | High yield under neutral/mildly basic conditions | |
| Hydrogenation | Ruthenium-Nickel on Carbon Nanotubes (Ru-Ni/CNT) | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | High activity and stability, good reusability | |
| Hydrogenation | Potassium-modified Nickel on Silica (KF-Ni/SiO2) | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Up to 97% selectivity | |
| Methanolysis | Zinc Oxide on Mesoporous Beta Zeolite (Zn-Beta-meso) | Polyethylene Terephthalate (PET) | Dimethyl Terephthalate (DMT) | ~99.9% yield in 30 minutes | |
| Ethanolysis | Zinc Acetate | Polyethylene Terephthalate (PET) | This compound (DET) | High yield and convenient product separation | |
| Ethanolysis | Sulfobutylammonium Ionic Liquid | Polyethylene Terephthalate (PET) | This compound (DET) | 96% yield at 80 °C |
Advanced Materials Development Incorporating this compound for Novel Applications
While this compound is a well-known intermediate for the production of polyesters like polyethylene terephthalate (PET), emerging research is exploring its use in more advanced and novel materials.
A significant recent development is the application of DET as a phase change material (PCM) for thermal energy storage. Researchers have demonstrated that DET, produced from the upcycling of PET plastic waste, can be used in energy harvesting applications. This provides a circular economy solution for plastic waste while creating a value-added material for thermal management.
The synthesis of novel copolyesters by incorporating other diols or diacids with terephthalate moieties is another active area of research. For example, terephthalate copolymers based on ethylene glycol and 2,3-butanediol (B46004) have been synthesized. The incorporation of 2,3-butanediol was found to increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermomechanical performance, although it also increased water and oxygen permeability. By carefully selecting comonomers, the properties of terephthalate-based polyesters can be tailored for specific applications beyond traditional packaging and fibers.
Furthermore, terephthalate derivatives, which can be synthesized from DET, are fundamental building blocks for metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The synthesis of Fe-terephthalate and Cu-terephthalate MOFs has been extensively studied, and controlling the synthesis conditions can lead to different phases with unique properties. The versatility of the terephthalate linker allows for the design of a wide range of MOF structures with tailored functionalities. For instance, silver-terephthalate MOFs have been synthesized and shown to possess efficient antibacterial activity.
| Material Class | Specific Material | Novel Application | Key Property/Finding | Reference |
| Phase Change Materials (PCMs) | This compound (from upcycled PET) | Thermal Energy Storage / Energy Harvesting | Utilizes latent heat for thermal management, promotes circular economy | |
| Copolyesters | Poly(2,3-butylene-co-ethylene-terephthalate) (P23BET) | Enhanced Thermomechanical Performance Polymers | Increased glass transition temperature (Tg) compared to PET | |
| Metal-Organic Frameworks (MOFs) | Iron-Terephthalate MOFs | Gas Storage, Separation, Catalysis | Multiple phases can be formed with modulated self-assembly | |
| Metal-Organic Frameworks (MOFs) | Copper-Terephthalate MOFs | Electrocatalysis | Structure and electrochemical response can be tuned by synthesis protocol | |
| Metal-Organic Frameworks (MOFs) | Silver-Terephthalate MOFs | Antibacterial Agents | High efficiency against both Gram-negative and Gram-positive bacteria |
Deepening the Understanding of this compound Biodegradation and Environmental Fate
As the production and use of terephthalate-based materials continue, understanding their environmental fate and potential for biodegradation is critically important. Research in this area aims to identify microorganisms and enzymatic pathways capable of breaking down these compounds, which could lead to novel bioremediation strategies.
A significant breakthrough has been the isolation and characterization of bacterial strains capable of degrading this compound. The bacterium Delftia sp. WL-3 has been shown to efficiently degrade DET, utilizing it as a sole carbon source. This strain can degrade 94% of a 5 g/L DET solution within seven days under optimal conditions (pH 7.0 and 30°C).
The metabolic pathway for DET biodegradation by Delftia sp. WL-3 has been proposed based on the identification of intermediates. The process begins with the hydrolysis of the two ester bonds in DET to form terephthalic acid (TPA). TPA is then converted to protocatechuic acid (PCA), which is subsequently mineralized through established catabolic pathways. This demonstrates a complete biochemical process for the mineralization of DET.
The ability of Delftia sp. WL-3 to also initiate the degradation of PET films, as evidenced by the formation of cracks on the film surface after incubation, highlights the potential of such microorganisms for the bioremediation of environments contaminated with both DET and PET plastics. While much of the research on the environmental fate of phthalates has focused on ortho-phthalate esters like diethyl phthalate (B1215562) (DEP), which are used as plasticizers and have different environmental behaviors, the studies on DET provide specific and crucial insights into the para-isomer's lifecycle. Microbial degradation is considered the primary mechanism for the removal of phthalate esters from the environment, as abiotic processes like hydrolysis and photolysis are generally slow.
| Microorganism | Substrate | Key Intermediates | Degradation Efficiency | Optimal Conditions | Reference |
| Delftia sp. WL-3 | This compound (DET) | Terephthalic Acid (TPA), Protocatechuic Acid (PCA) | 94% of 5 g/L in 7 days | pH 7.0, 30°C | |
| Ralstonia pickettii | Diethyl Phthalate (DEP) | - | Degrades 300 mg/L in < 24 hours | - | |
| Pseudomonas strains | Diethyl Phthalate (DEP) | - | >99% of 50 mg/L in 4 days | pH 7-8, 28-33°C |
Synergistic Integration of Experimental and Computational Methodologies in this compound Research
The integration of computational modeling with experimental research is a powerful strategy for accelerating the discovery and optimization of chemical processes and materials related to this compound. This synergistic approach allows for a deeper understanding of reaction mechanisms, material properties, and biological interactions at a molecular level.
Quantum chemical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving terephthalate esters. For instance, DFT calculations have been used to elucidate the catalytic mechanism of the transesterification reaction of this compound with ethanol, which serves as a model system for PET polycondensation. These studies can predict activation energies and identify the most plausible reaction pathways, guiding the design of more efficient catalysts. DFT has also been used to probe the elementary steps in the hydrolysis, alcoholysis, and ammonolysis of PET dimers, providing a theoretical framework to guide experimental research in PET recycling.
Molecular Dynamics (MD) simulations are another powerful tool, used to study the structure, dynamics, and properties of polymers derived from terephthalate monomers. MD simulations have been used to develop coarse-grained models of PET, allowing for the study of large polymer chains and their entanglement properties. All-atom MD simulations have been performed on PET oligomers to calculate thermodynamic, transport, and structural properties, with results showing good agreement with experimental data. These simulations provide insights into properties like glass transition temperature and the diffusion of small molecules within the polymer matrix, which are crucial for material design and application.
The synergy between computation and experiment is particularly evident in the study of PET degradation. Reactive MD simulations have been integrated with experimental investigations to study PET hydrolysis, bridging molecular-level insights with macroscopic observations of degradation products. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are being used to explore the detailed catalytic mechanism of enzymes that degrade PET, such as PETase. These simulations can identify the rate-limiting steps of the enzymatic reaction and pinpoint key amino acid residues, suggesting targets for protein engineering to develop more active and selective enzymes. Similarly, combining experimental and computational approaches is proving effective in understanding the catalytic mechanisms of deep eutectic solvents used for PET glycolysis.
| Methodology | Focus of Study | Key Insights | Relevance to DET | Reference |
| Density Functional Theory (DFT) | Catalytic mechanism of DET transesterification | Elucidation of transition states and activation energies for catalyst-assisted reactions. | Direct study of a model reaction for polyester (B1180765) synthesis. | |
| Density Functional Theory (DFT) | Mechanism of PET glycolysis catalyzed by calcium | Prediction of reaction pathways and the role of the catalyst in polymer cleavage. | Provides a mechanistic understanding of terephthalate ester bond cleavage. | |
| Molecular Dynamics (MD) | Properties of PET oligomers and polymers | Calculation of thermodynamic, transport, and structural properties as a function of chain length. | Predicts the material properties of polymers derived from terephthalate monomers. | |
| Reactive Molecular Dynamics (MD) | PET Hydrolysis | Correlates molecular-level reaction events with experimentally observed degradation products. | Models the fundamental degradation chemistry of the terephthalate ester backbone. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic degradation of PET by PETase | Identification of rate-limiting steps and key amino acid interactions in the enzyme active site. | Provides a blueprint for engineering enzymes to degrade terephthalate-based materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
